molecular formula C11H8INO2S B8409338 Methyl 4-iodo-3-phenylisothiazole-5-carboxylate

Methyl 4-iodo-3-phenylisothiazole-5-carboxylate

Cat. No. B8409338
M. Wt: 345.16 g/mol
InChI Key: BQEXXSGPHWBYRY-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a solution of methyl 4-amino-3-phenylisothiazole-5-carboxylate (Preparation 103C, 700 mg, 2.99 mmol) in chloroform (80 mL) were added iodine (4019 mg, 15.84 mmol) and amyl nitrite (0.602 mL, 4.48 mmol). The resulting mixture was heated to reflux for 30 min. The reaction mixture was cooled to room temperature and washed with aqueous sodium thiosulfate and then water. The organic layer was dried over sodium sulfate. Removal of the solvent in vacuo and crystallization from ethanol yielded methyl 4-iodo-3-phenylisothiazole-5-carboxylate (600 mg, 1.738 mmol, 58.2% yield) as a pale yellow solid. The compound had an LC/MS M+1=346.0.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
4019 mg
Type
reactant
Reaction Step One
Quantity
0.602 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][S:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].[I:17]I.N(OCCCCC)=O>C(Cl)(Cl)Cl>[I:17][C:2]1[C:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][S:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
NC=1C(=NSC1C(=O)OC)C1=CC=CC=C1
Name
Quantity
4019 mg
Type
reactant
Smiles
II
Name
Quantity
0.602 mL
Type
reactant
Smiles
N(=O)OCCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NSC1C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.738 mmol
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 58.2%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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